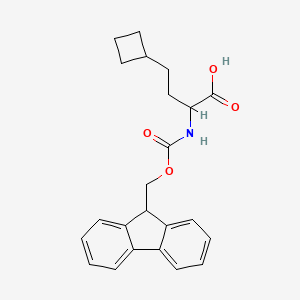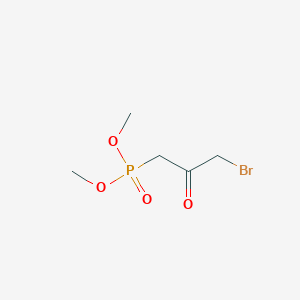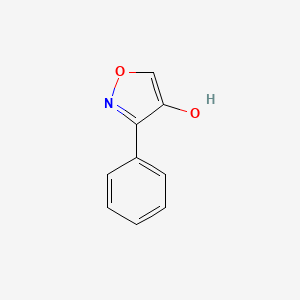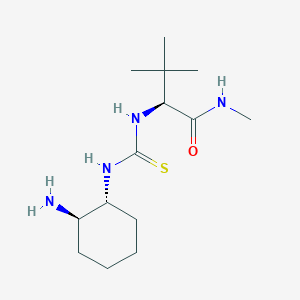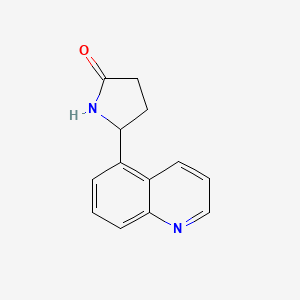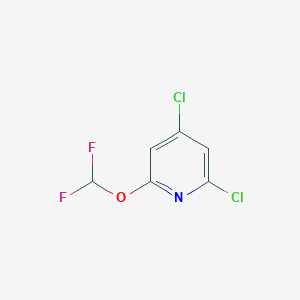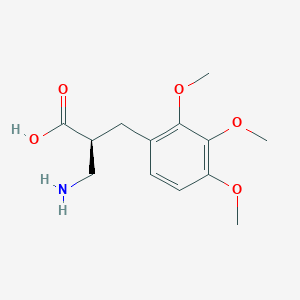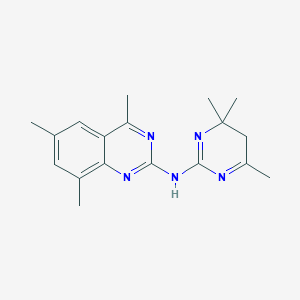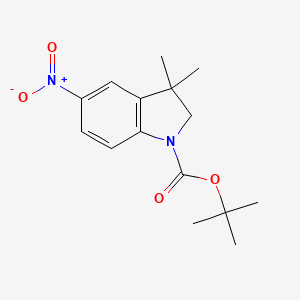
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” is a complex organic compound that features multiple functional groups, including trifluoromethyl groups, amino groups, and a cyclobutene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” likely involves multiple steps, including the formation of the cyclobutene ring and the introduction of the trifluoromethyl groups. Typical synthetic routes might include:
Formation of the Cyclobutene Ring: This could be achieved through cyclization reactions involving suitable precursors.
Introduction of Trifluoromethyl Groups: This step might involve the use of trifluoromethylating agents under specific conditions.
Amination Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” might undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions might be used to modify the functional groups.
Substitution: The trifluoromethyl groups and amino groups could participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, the compound might be explored for its potential therapeutic applications. Its unique structure could make it a candidate for drug development, particularly in areas such as cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials. Its trifluoromethyl groups might impart unique properties, such as increased stability or hydrophobicity.
Mécanisme D'action
The mechanism of action of “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: The compound could inhibit enzyme activity by binding to the active site.
Receptor Modulation: It might interact with cellular receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other cyclobutene derivatives or compounds with trifluoromethyl groups. Examples could include:
Cyclobutene Derivatives: Compounds with similar ring structures.
Trifluoromethylated Amines: Compounds with trifluoromethyl groups and amino functionalities.
Uniqueness
The uniqueness of “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” lies in its combination of functional groups and ring structure, which might impart unique chemical and biological properties.
Propriétés
Formule moléculaire |
C21H23F6N3O2 |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C21H23F6N3O2/c1-30(2)15-6-4-3-5-14(15)29-17-16(18(31)19(17)32)28-10-11-7-12(20(22,23)24)9-13(8-11)21(25,26)27/h7-9,14-15,28-29H,3-6,10H2,1-2H3/t14-,15-/m1/s1 |
Clé InChI |
QUEMAAMAMUFDGW-HUUCEWRRSA-N |
SMILES isomérique |
CN(C)[C@@H]1CCCC[C@H]1NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES canonique |
CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



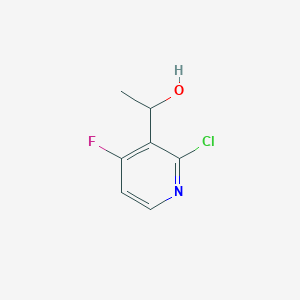
![(6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12962978.png)

